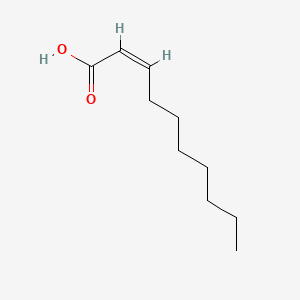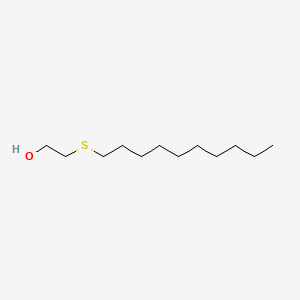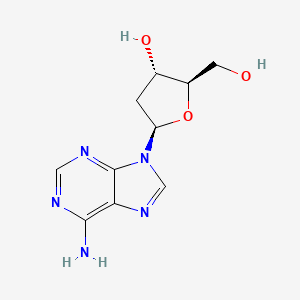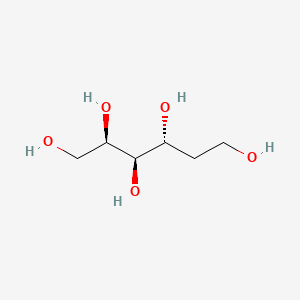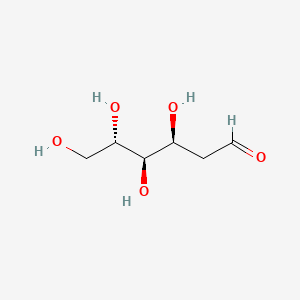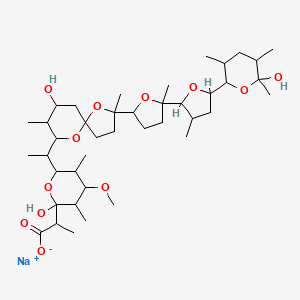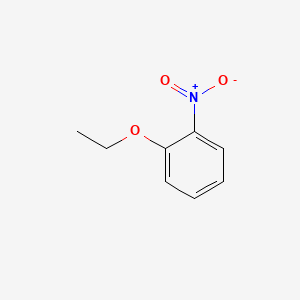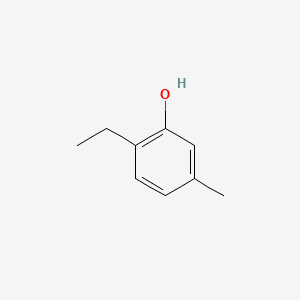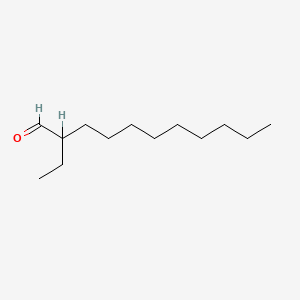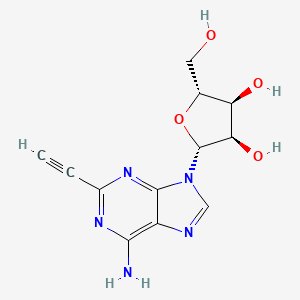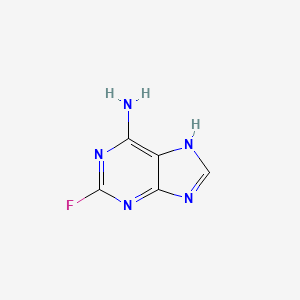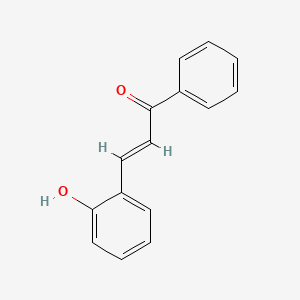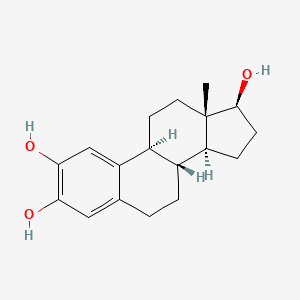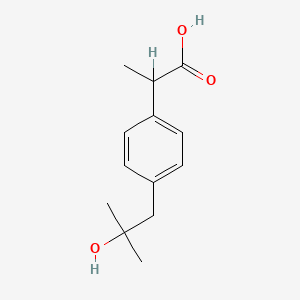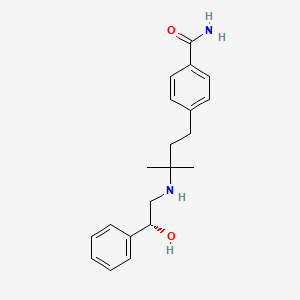
4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide is a bioactive chemical.
Scientific Research Applications
Metabolism and Disposition
A study on the metabolism and disposition of a compound structurally related to 4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide, LY 195448, showed its distribution and metabolism in rodents. The compound was found in various tissues, and its metabolites, including para-hydroxy-LY and meta-OH-LY, were observed to conjugate with glucuronide or sulfate moieties (Ho et al., 1989).
Physico-Chemical Properties
Research focusing on the physico-chemical properties of similar compounds highlighted the importance of these characteristics in understanding the relationship between structure and biological activity. Parameters like lipophilicity, surface activity, and adsorbability were crucial for quantitative structure-activity studies (Stankovicová et al., 2014).
Coordination Chemistry
2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide, a related compound, was used to coordinate copper ions to form anionic metalloligands. These metalloligands, in the presence of lanthanide salts, yielded complexes exhibiting single-molecule magnet (SMM) and single-chain magnet (SCM) behavior (Costes et al., 2010).
Synthetic Chemistry
The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, a group closely related to the compound , was studied for the synthesis of various organic compounds. This reaction led to the formation of 3-arylmethylidene-4,5-dihydro-3H-pyrroles (Browne et al., 1981).
Antioxidant Activity
In a study of benzamide derivatives, some compounds were found to inhibit nitric oxide (NO) production in microglia cells, suggesting potential antioxidant activity (Kim et al., 2009).
Microbiological Transformation
Derivatives of 4-phenyl-2-pyrrolidone, a structural analogue, underwent transformation by fungi, leading to the formation of various hydroxylated compounds. This study highlights the potential for microbiological transformation of related compounds (Parshikov et al., 1997).
Catalysis
A novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles was reported. The synthesized compounds were evaluated for various applications, including antioxidant activity and corrosion inhibition (Kumar et al., 2022).
properties
CAS RN |
111974-80-2 |
|---|---|
Product Name |
4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide |
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide |
InChI |
InChI=1S/C20H26N2O2/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24)/t18-/m0/s1 |
InChI Key |
SYZWOOODCAMXPL-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O |
SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |
Appearance |
Solid powder |
Other CAS RN |
111974-80-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide LY 119123 LY 195448 LY-195448 LY-199123 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



